molecular formula C12H12N2O4S B13419990 Benzenamine, 4,4'-sulfonylbis(N-hydroxy- CAS No. 36679-40-0

Benzenamine, 4,4'-sulfonylbis(N-hydroxy-

Cat. No.: B13419990
CAS No.: 36679-40-0
M. Wt: 280.30 g/mol
InChI Key: JTWLNNIFEWPZHA-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) is a chemical compound with the molecular formula C24H20N2O4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonyl group and two benzenamine moieties, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) typically involves the reaction of benzenamine derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) involves the inhibition of specific enzymes and pathways. The sulfonyl group interacts with the active sites of enzymes, leading to the disruption of their normal function. This compound also affects cellular pathways by modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Properties

CAS No.

36679-40-0

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]hydroxylamine

InChI

InChI=1S/C12H12N2O4S/c15-13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(14-16)4-8-12/h1-8,13-16H

InChI Key

JTWLNNIFEWPZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NO)S(=O)(=O)C2=CC=C(C=C2)NO

Origin of Product

United States

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